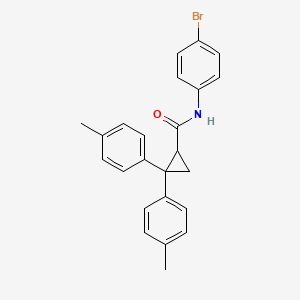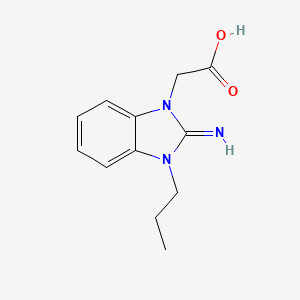![molecular formula C14H13FN2OS B11674567 N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11674567.png)
N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound with the molecular formula C14H13FN2OS and a molecular weight of 276.335 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a thienyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with 2-thiophenecarboxylic acid hydrazide under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide can be compared with similar compounds such as:
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide: This compound has a similar structure but different substituents, leading to variations in chemical and biological properties.
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide: Another similar compound with slight modifications in the molecular structure, affecting its reactivity and applications.
These comparisons highlight the uniqueness of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide in terms of its specific chemical structure and the resulting properties.
Properties
Molecular Formula |
C14H13FN2OS |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13FN2OS/c1-10(11-4-6-12(15)7-5-11)16-17-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
InChI Key |
ARMDFFLBOFFJGZ-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B11674490.png)

![2-(4-Methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674493.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674496.png)
![5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674502.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674513.png)
![N'-[(E)-(2,4,6-Trimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11674526.png)


![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11674537.png)
![ethyl (2E)-2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674545.png)
![Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B11674553.png)
![(2Z)-2-[1-(3-methylanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11674558.png)
![ethyl (2Z)-2-(anthracen-9-ylmethylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674564.png)
